Octyl hydrogen phthalate

Description

Significance of Phthalate (B1215562) Esters as Compounds of Research Interest

The extensive production and application of phthalate esters have made them a subject of intense research. frontiersin.org A primary reason for this scientific focus is their potential to leach from plastic products into the environment, leading to widespread contamination of air, water, and soil. researchgate.net Because they are not chemically bound to the polymer matrix, they can be released over time, resulting in human and environmental exposure. researchgate.net

Academic inquiry into phthalate esters is also driven by their classification as endocrine-disrupting chemicals (EDCs). nih.gov Research has explored their ability to interfere with the body's hormonal systems, potentially leading to a range of health concerns. nih.gov The lipophilic nature of these compounds allows them to be readily absorbed by living organisms, and their metabolites are frequently detected in human samples. frontiersin.org

Overview of Scholarly Inquiry into Octyl Hydrogen Phthalate

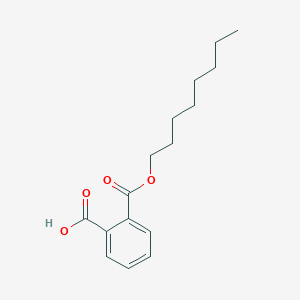

This compound, also known as mono-n-octyl phthalate (MnOP), is a monoester derivative of phthalic acid. nih.gov It is formed by the condensation of one of the carboxy groups of phthalic acid with the hydroxy group of octanol (B41247). chemicalbook.com This compound is a metabolite of di-n-octyl phthalate (DNOP), a commonly used plasticizer. researchgate.net

Scholarly research on this compound often centers on its role as a metabolite in the degradation of DNOP. researchgate.net Studies have investigated its formation through the hydrolysis of DNOP in biological systems and the environment. The analytical detection of this compound in various matrices, such as water and biological samples, is a key area of research, often employing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Research Findings

Synthesis and Properties

The synthesis of this compound can be achieved through the esterification of phthalic acid or phthalic anhydride (B1165640) with octanol. orgsyn.org This reaction typically requires an acid catalyst and heat. Industrially, phthalate esters are often produced in a continuous process.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-octoxycarbonylbenzoic acid | nih.gov |

| Molecular Formula | C16H22O4 | nih.gov |

| Molecular Weight | 278.34 g/mol | nih.gov |

| CAS Number | 5393-19-1 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Analytical Methods

The quantification of this compound in various samples is crucial for research. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used for its detection. To improve volatility for GC-MS analysis, derivatization, such as silylation, is often employed. For more polar matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column is a preferred method. The use of deuterated internal standards is recommended to correct for matrix effects during analysis.

Metabolism and Degradation

This compound is a key intermediate in the breakdown of di-n-octyl phthalate (DNOP). In biological systems, DNOP is hydrolyzed to form mono-n-octyl phthalate and n-octanol. researchgate.net Further metabolism can lead to the formation of phthalic acid and other oxidative products. researchgate.netindustrialchemicals.gov.au Studies have identified specific enzymes, such as hydrolases, that catalyze the cleavage of the ester bond. The degradation of this compound is an important area of study in understanding the environmental fate of phthalate plasticizers. researchgate.net

Table 2: Related Phthalate Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Di-n-octyl phthalate (DNOP) | 117-84-0 | C24H38O4 | 390.56 |

| Dioctyl phthalate (DOP/DEHP) | 117-81-7 | C24H38O4 | 390.56 |

| Phthalic acid | 88-99-3 | C8H6O4 | 166.13 |

| Phthalic anhydride | 85-44-9 | C8H4O3 | 148.12 |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

Properties

IUPAC Name |

2-octoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIYFBICNICNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052714 | |

| Record name | Octyl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5393-19-1 | |

| Record name | Mono-n-octyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5393-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono-n-octyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, monooctyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octyl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL HYDROGEN PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KSH93UAM4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

Classical Esterification Pathways for Octyl Hydrogen Phthalate (B1215562) Production

The formation of octyl hydrogen phthalate, a monoester of phthalic acid, is the initial and rapid step in the esterification process that can lead to the diester, di-octyl phthalate. This primary reaction involves the combination of an octanol (B41247) isomer with phthalic anhydride (B1165640).

The synthesis of this compound is classically achieved through the esterification of phthalic anhydride with an octanol isomer. This reaction proceeds readily by heating the two reactants together. For instance, sec-octyl hydrogen phthalate can be prepared by heating a mixture of phthalic anhydride and sec-octyl alcohol. orgsyn.org The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the monoester. wikipedia.org

C₆H₄(CO)₂O + ROH → C₆H₄(CO₂R)(CO₂H)

C₆H₄(CO₂R)(CO₂H) + ROH → C₆H₄(CO₂R)₂ + H₂O

The first step, which yields this compound, is typically fast. The subsequent conversion to the diester is slower and often requires a catalyst and the removal of water to drive the equilibrium forward. wikipedia.org While the initial mono-esterification can occur simply with heat, the process is often accelerated using homogeneous Brønsted acid catalysts. Commonly employed catalysts in these systems include sulfuric acid, p-toluenesulfonic acid, and phosphoric acid. niscair.res.in These catalysts work by protonating a carbonyl oxygen of the phthalic anhydride, which increases its electrophilicity and facilitates the nucleophilic attack by the alcohol.

A typical laboratory preparation involves heating equimolar amounts of phthalic anhydride and sec-octyl alcohol for several hours. The resulting product, a mixture containing the desired sec-octyl hydrogen phthalate, is then purified. orgsyn.org

| Reactant 1 | Reactant 2 | Temperature | Reaction Time | Product |

|---|---|---|---|---|

| Phthalic Anhydride (1 mole) | sec-Octyl Alcohol (1 mole) | 110–115 °C | 12–15 hours | sec-Octyl Hydrogen Phthalate |

On an industrial scale, phthalate esters are produced by reacting phthalic anhydride with an excess of the desired alcohol at high temperatures. wikipedia.org The process begins with the production of phthalic anhydride, typically through the catalytic oxidation of ortho-xylene or naphthalene. wikipedia.orgatamanchemicals.com This anhydride is then used as the feedstock for the esterification reaction.

The industrial synthesis is designed to favor the formation of the diester, which is widely used as a plasticizer. However, this compound is the crucial intermediate in this process. wikipedia.org To maximize the yield of the final diester product, water formed during the second esterification step is continuously removed from the reaction mixture, often through azeotropic distillation or by operating under a vacuum. researchgate.netgoogle.com Catalysts are essential for driving the slower second esterification to completion. While traditional acid catalysts are effective, industrial processes may also employ catalysts based on tin or titanium alkoxides. wikipedia.org The reaction temperature is carefully controlled, often starting at lower temperatures for the initial mono-esterification and then increasing to complete the reaction to the diester. google.comepo.org

Advanced Catalytic Approaches in Octyl Phthalate Synthesis

To overcome the drawbacks associated with homogeneous catalysts, such as corrosion, difficult separation, and waste generation, research has focused on developing advanced heterogeneous catalytic systems. niscair.res.in

Heterogeneous acid catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact. niscair.res.in Sulfated zirconia (SZr) has emerged as a highly effective and robust solid acid catalyst for the esterification of phthalic acid with n-octanol to produce di-octyl phthalate. niscpr.res.inresearchgate.net Studies have shown that SZr exhibits superior activity compared to other heterogeneous catalysts like montmorillonite (B579905) K-10 clay, zeolites (H-β and H-Y), and the ion-exchange resin Amberlyst-15. niscair.res.inniscpr.res.in

The effectiveness of SZr is attributed to its strong acid sites. niscpr.res.in Research indicates that SZr can achieve high conversion of n-octanol (88%) with excellent selectivity for the di-octyl phthalate product (93%) under optimized conditions. researchgate.netniscpr.res.in The catalyst also demonstrates remarkable stability, maintaining its activity over multiple reaction cycles. niscair.res.inniscpr.res.in Other solid acid catalysts, such as sulfated titania, have also been investigated for the esterification of phthalic anhydride. rsc.org

| Catalyst | n-Octanol Conversion (%) | Di-octyl Phthalate (DOP) Selectivity (%) |

|---|---|---|

| Sulfated Zirconia (SZr) | 88 | 93 |

| H-β Zeolite | 70 | 87 |

| H-Y Zeolite | 69 | 76 |

| Montmorillonite K-10 | 60 | 78 |

| Amberlyst-15 | 75 | 85 |

A significant advancement in the synthesis of phthalate esters is the development of solvent-free reaction conditions. niscpr.res.inresearchgate.net Traditional industrial processes often use co-solvents like benzene (B151609), toluene, or xylene to facilitate the reaction and aid in water removal. niscair.res.in However, these solvents are often volatile and hazardous, contributing to environmental concerns.

The use of powerful heterogeneous catalysts like sulfated zirconia allows the esterification of phthalic acid with n-octanol to be carried out efficiently without any solvent. niscpr.res.inniscpr.res.in This approach represents a greener synthetic pathway, reducing waste and simplifying the product purification process. In a typical solvent-free protocol, a stoichiometric ratio of phthalic acid and n-octanol (1:2) is heated with a small amount of the SZr catalyst (e.g., 2 wt% relative to the acid) at a moderate temperature of around 160 °C. niscpr.res.in This method has been successfully scaled up, demonstrating its potential for industrial application. researchgate.net

Stereochemical Resolution Techniques for Chiral Octyl Phthalates

When a chiral alcohol, such as sec-octyl alcohol (octan-2-ol), is used in the synthesis, the resulting this compound is also chiral and exists as a racemic mixture of two enantiomers. The separation of these enantiomers is known as chiral resolution. numberanalytics.com

A classical and effective method for resolving racemic sec-octyl hydrogen phthalate is through the formation of diastereomeric salts. orgsyn.org This technique involves reacting the racemic acidic phthalate with a single enantiomer of a chiral base, known as a resolving agent. Brucine, a naturally occurring alkaloid, is a common resolving agent used for this purpose. orgsyn.org

The process is as follows:

The racemic sec-octyl hydrogen phthalate is dissolved in a suitable solvent, such as acetone (B3395972).

An equimolar amount of a chiral base (e.g., brucine) is added to the solution. The acid-base reaction forms a pair of diastereomeric salts.

Because diastereomers have different physical properties, they exhibit different solubilities in the solvent. Upon cooling or concentration of the solution, the less soluble diastereomeric salt crystallizes out first.

The crystallized salt is separated by filtration.

The purified diastereomeric salt is then treated with a strong acid (e.g., hydrochloric acid) to break the salt linkage, regenerating the optically pure enantiomer of the sec-octyl hydrogen phthalate, which precipitates and can be collected. orgsyn.org

The other enantiomer can be recovered from the mother liquor (the remaining solution after filtration) by a similar acidification process. orgsyn.org More modern methods for separating enantiomers include chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, which can separate enantiomers based on differential interactions with the chiral surface. researchgate.net

Synthesis of this compound Derivatives for Specific Research Applications

Immunological assays, such as the enzyme-linked immunosorbent assay (ELISA), offer a sensitive, cost-effective, and high-throughput method for detecting small molecules like phthalates in various samples. tandfonline.comtandfonline.com However, small molecules, referred to as haptens, are not immunogenic on their own and cannot elicit an immune response to produce antibodies. To overcome this, they must be covalently linked to a larger carrier molecule, typically a protein, to form a hapten-carrier conjugate, which can then be used as an immunogen. researchgate.netacs.org The design and synthesis of an appropriate hapten are therefore critical first steps that significantly influence the sensitivity and specificity of the resulting immunoassay. tandfonline.comnih.gov

Hapten Design

The rational design of a hapten is crucial for developing antibodies that can specifically recognize the target analyte. Phthalate esters like di-n-octyl phthalate (DOP), the parent compound of this compound, lack a suitable functional group (e.g., amino, carboxyl, or hydroxyl group) for direct conjugation to a carrier protein. researchgate.net Therefore, a derivative must be synthesized by introducing such a group.

A successful hapten design strategy aims to preserve the key structural features of the target molecule that will serve as antigenic determinants. For di-n-octyl phthalate, these determinants are the n-octyl ester groups and the aromatic benzene ring. tandfonline.comtandfonline.com A common approach involves modifying the phthalic acid backbone at a position that leaves the characteristic side chains exposed. In one reported strategy, researchers designed di-n-octyl 4-aminophthalate (B1235162) (DOAP) as the hapten for DOP. tandfonline.comtandfonline.com This design introduces a reactive amino group for protein conjugation while keeping the two n-octyl ester groups intact, maximizing the potential for generating specific antibodies against the parent compound. tandfonline.com

Synthesis of Hapten (di-n-octyl 4-aminophthalate)

The synthesis of the DOAP hapten is a two-step process starting from 4-nitrophthalic acid (4-NPA). tandfonline.comtandfonline.com

Synthesis of di-n-octyl 4-nitrophthalate (DONP): The first step is a Fischer esterification reaction. 4-nitrophthalic acid is reacted with an excess of n-octanol in the presence of a solvent like benzene and a strong acid catalyst, such as concentrated sulfuric acid. The mixture is heated to reflux to drive the reaction to completion and remove the water formed as a byproduct. tandfonline.comtandfonline.com The resulting product, di-n-octyl 4-nitrophthalate, incorporates the desired octyl chains.

Synthesis of di-n-octyl 4-aminophthalate (DOAP): The second step involves the reduction of the nitro group on the DONP molecule to a primary amine. This is typically achieved using a reducing agent like iron powder in the presence of an ammonium (B1175870) chloride solution and a solvent mixture such as methanol (B129727) and water. The reaction mixture is heated to reflux, and after completion, the product, di-n-octyl 4-aminophthalate (the hapten), is isolated and purified. tandfonline.comtandfonline.com

Conjugation to Carrier Proteins

With a reactive amino group, the synthesized DOAP hapten can be covalently coupled to carrier proteins. For immunological applications, two different conjugates are typically prepared:

Immunogen: The hapten is conjugated to a highly immunogenic protein like Bovine Serum Albumin (BSA). This conjugate (e.g., DOP-BSA) is used to immunize animals (such as rabbits) to elicit the production of specific polyclonal antibodies. tandfonline.comtandfonline.com

Coating Antigen: The hapten is conjugated to a different protein, such as Ovalbumin (OVA). This conjugate (e.g., DOP-OVA) is used in the ELISA plate as the coating antigen, which competes with the free analyte in a sample for binding to the antibodies. tandfonline.comtandfonline.com

The conjugation of the DOAP hapten is often performed using a diazotization reaction. The amino group on the hapten is converted into a reactive diazonium salt at low temperatures (e.g., 4°C) using sodium nitrite (B80452) and hydrochloric acid. This diazonium salt is then added to a solution of the carrier protein (BSA or OVA) at a basic pH (e.g., 9.2), leading to the formation of a stable azo bond between the hapten and tyrosine or histidine residues on the protein. tandfonline.com The successful formation of these conjugates can be confirmed using methods like UV-Vis spectroscopy and gel electrophoresis. acs.orgspkx.net.cn

The research utilizing this hapten design and conjugation strategy successfully led to the development of a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for the detection of di-n-octyl phthalate. tandfonline.comtandfonline.com The performance of this assay demonstrates the efficacy of the synthetic methodology.

Table 1: Performance Characteristics of the Developed Immunoassay for Di-n-octyl Phthalate (DOP)

| Parameter | Value | Reference |

|---|---|---|

| IC50 Value | 19.2 ± 1.1 ng/mL | tandfonline.com |

| Detection Limit | 1.9 ± 0.1 ng/mL | tandfonline.com |

| Quantitative Working Range | 5–75 ng/mL | tandfonline.com |

| Cross-reactivity with Di-iso-octyl phthalate (DIOP) | 22.6% | tandfonline.com |

| Cross-reactivity with Di-n-butyl phthalate (DBP) | 17.6% | tandfonline.com |

| Cross-reactivity with Di-hexyl phthalate (DHP) | 21.2% | tandfonline.com |

Environmental Fate, Transport, and Degradation Research

Hydrolytic Transformation Pathways of Octyl Hydrogen Phthalate (B1215562)

Hydrolysis is a key transformation process for octyl hydrogen phthalate in the environment, breaking it down into less complex molecules. This process can occur through both enzymatic and chemical means.

Enzymatic Hydrolysis Mechanisms (e.g., Hydrolase Enzymes)

Hydrolase enzymes play a significant role in the breakdown of this compound. These enzymes catalyze the cleavage of the ester bond, yielding phthalic acid and n-octanol. One such enzyme, a monoalkyl phthalate hydrolase, utilizes a catalytic triad (B1167595) of amino acids (Ser125, Asp259, and His291) to facilitate a nucleophilic attack on the ester bond. The substrate is stabilized within the enzyme's active site by other residues, such as Thr152, through hydrogen bonding.

Research has shown that various microorganisms possess enzymes capable of hydrolyzing phthalate esters. core.ac.uk For instance, some enzymes can rapidly convert phthalate diesters to phthalic acid without the accumulation of the monoester intermediate, suggesting that the hydrolysis of the monoester is a faster process than that of the diester. core.ac.uk Enzymes involved in the degradation of di-n-octyl phthalate, and by extension this compound, include di-n-octyl phthalate hydrolase and mono-n-octyl phthalate hydrolase, which have been found to be inducible in the presence of the substrate. nih.gov

Table 1: Key Enzymes in the Hydrolysis of this compound and Related Compounds

| Enzyme | Substrate(s) | Product(s) | Source Organism Example |

|---|---|---|---|

| Monoalkyl phthalate hydrolase (MehpH) | Mono-n-octyl phthalate | Phthalic acid, n-octanol | Not specified |

| Di-n-octyl phthalate hydrolase | Di-n-octyl phthalate | Mono-n-octyl phthalate, n-octanol | Gordonia sp. nih.gov |

| Mono-n-octyl phthalate hydrolase | Mono-n-octyl phthalate | Phthalic acid, n-octanol | Gordonia sp. nih.gov |

| Phthalate ester hydrolase | Di-(2-ethylhexyl) phthalate (DEHP) | Phthalic acid | Nocardia erythropolis core.ac.uk |

Alkaline Hydrolysis Kinetics and Environmental Relevance

Under alkaline conditions, this compound undergoes saponification, a chemical hydrolysis reaction. In the presence of a strong base like sodium hydroxide (B78521) (NaOH), the ester is converted to the sodium salt of phthalic acid and n-octanol. This reaction is exothermic, meaning it releases heat.

Microbial Biodegradation Processes of this compound

Microorganisms are central to the complete breakdown of this compound in the environment.

Isolation and Characterization of Phthalate-Degrading Microorganisms

Numerous bacteria capable of degrading phthalate esters have been isolated from various environments, including soil, sludge, and water. gregormendelfoundation.comresearchgate.netd-nb.infoijplantenviro.com These microorganisms utilize phthalates as a source of carbon and energy. nih.govgregormendelfoundation.com Genera known to contain phthalate-degrading species include Gordonia, Arthrobacter, Pseudomonas, Rhodococcus, Bacillus, and Micrococcus. nih.govgregormendelfoundation.comresearchgate.netnih.gov

The isolation process typically involves collecting samples from contaminated sites and using enrichment cultures containing the target phthalate as the sole carbon source. gregormendelfoundation.comijplantenviro.com Subsequent serial dilution and plating on solid media allow for the isolation of pure bacterial colonies. gregormendelfoundation.com Characterization of these isolates often includes morphological analysis, biochemical tests, and 16S rRNA gene sequencing for identification. nih.govresearchgate.net For example, a study successfully isolated a Gordonia sp. strain from municipal waste-contaminated soil that could completely degrade di-n-octyl phthalate. nih.gov Another study isolated Arthrobacter sp. and Rhodococcus sp. from activated sludge that were also capable of degrading this compound. nih.gov

Table 2: Examples of Isolated Phthalate-Degrading Microorganisms

| Microorganism | Source | Degraded Compound(s) | Reference |

|---|---|---|---|

| Gordonia sp. strain Dop5 | Municipal waste-contaminated soil | Di-n-octyl phthalate (and other phthalate esters) | nih.gov |

| Gordonia sp. strain JDC-2 | Activated sludge | Di-n-octyl phthalate | researchgate.net |

| Arthrobacter sp. strain JDC-32 | Activated sludge | Phthalic acid | researchgate.net |

| Arthrobacter sp. SLG-4 | Activated sludge | Di-n-octyl phthalate | nih.gov |

| Rhodococcus sp. SLG-6 | Activated sludge | Di-n-octyl phthalate (to phthalic acid) | nih.gov |

| Gordonia sp. | Not specified | Dimethyl phthalate, Di-n-butyl phthalate, Di-n-octyl phthalate | nih.gov |

| Bacillus sp., Pseudomonas sp., Micrococcus sp. | Soil | Di-n-octyl phthalate, Di-(2-ethylhexyl) phthalate | gregormendelfoundation.comresearchgate.net |

Elucidation of Aerobic Biodegradation Pathways

Under aerobic conditions, the biodegradation of this compound follows a series of well-defined steps, initiated by the hydrolysis of the ester bond.

The aerobic biodegradation of di-n-octyl phthalate, which produces this compound (mono-n-octyl phthalate) as its first intermediate, has been a key area of research. nih.gov The initial step is the hydrolysis of the diester to the monoester, mono-n-octyl phthalate, and n-octanol. nih.gov This is followed by the hydrolysis of mono-n-octyl phthalate to phthalic acid and another molecule of n-octanol. nih.gov

These initial hydrolytic steps are common to the degradation of many phthalate esters. doi.org Phthalic acid is a central intermediate in these pathways. nih.govnih.govresearchgate.net From phthalic acid, the degradation pathway continues with the cleavage of the aromatic ring. Phthalic acid is typically metabolized to protocatechuic acid by the enzyme phthalate 3,4-dioxygenase. nih.govnih.gov Protocatechuic acid is then further broken down, eventually entering central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govnih.gov The n-octanol released during hydrolysis is also metabolized, often being oxidized to 1-octanoic acid, which then enters the β-oxidation pathway. nih.gov

In some cases, complete degradation of a phthalate requires the cooperation of different microbial species. For instance, a co-culture of Gordonia sp. and Arthrobacter sp. was shown to effectively degrade di-n-octyl phthalate. The Gordonia strain would convert the phthalate to phthalic acid, which was then degraded by the Arthrobacter strain. d-nb.inforesearchgate.net

Ring Cleavage Mechanisms and Further Metabolism

The biodegradation of this compound, a monoester of phthalic acid, is a critical process in its environmental fate. The initial step in the breakdown of its parent compound, di-n-octyl phthalate (DnOP), is the hydrolysis of one of the ester bonds to form mono-n-octyl phthalate (MnOP), which is this compound. This reaction is catalyzed by hydrolase enzymes. The subsequent and crucial step in the complete mineralization of this compound involves the cleavage of the aromatic phthalate ring.

The metabolism of the resulting phthalic acid (PA) is a central aspect of this process. Microorganisms can degrade PA through different pathways depending on the presence or absence of oxygen. researchgate.net Under aerobic conditions, the degradation of PA typically proceeds through the formation of protocatechuic acid. This is then further metabolized via ring-cleavage dioxygenases, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle for complete mineralization. nih.govnih.gov For instance, in some bacterial strains, the phthalate 3,4-dioxygenase gene (phtA) is responsible for the degradation of PA. nih.gov

Substrate Inhibition Kinetics and Optimal Degradation Conditions

The efficiency of microbial degradation of phthalates, including this compound, is influenced by various environmental factors and the concentration of the substrate itself. High concentrations of these compounds can be inhibitory to the microorganisms responsible for their degradation.

Studies on the degradation of di-n-octyl phthalate (DnOP), the parent compound of this compound, provide insights into these kinetics. For instance, a halotolerant bacterial consortium (LF) demonstrated the ability to degrade high concentrations of DOP (2000 mg/L) with a removal efficiency of 96.33%. nih.gov Substrate inhibition analyses for this consortium revealed a maximum specific degradation rate of 0.7 d⁻¹ and a half-saturation constant of 59.1 mg/L. nih.gov Another study on an Acinetobacter sp. isolate showed that high concentrations of DEHP (a related phthalate) were inhibitory to both biodegradation and cell growth, with a maximum degradation rate achieved at an initial concentration of 400 mg/L. ntua.gr

Optimal conditions for the degradation of phthalates have been identified in various studies. For the bacterial consortium LF, the optimal conditions for DOP degradation were a temperature of 30°C, a pH of 6.0, an inoculum size greater than 5%, and a salt content below 3%. nih.gov Similarly, research on Gordonia sp. showed that the optimal temperature for phthalate degradation was 30°C, with high degradation observed in a pH range of 6.0–8.0. nih.gov For an Acinetobacter sp., the optimal temperature for DEHP degradation was 30°C, with neutral and alkaline conditions being more favorable. ntua.gr

Interactive Table: Optimal Degradation Conditions for Phthalates by Various Microorganisms.

| Microorganism/Consortium | Phthalate | Optimal Temperature (°C) | Optimal pH | Other Conditions | Reference |

|---|---|---|---|---|---|

| Bacterial Consortium LF | Di-n-octyl phthalate (DOP) | 30 | 6.0 | Inoculum size >5%, Salt content <3% | nih.gov |

| Gordonia sp. | Dimethyl phthalate, Di-n-butyl phthalate, Di-n-octyl phthalate | 30 | 7.0 | - | nih.gov |

| Acinetobacter sp. | Di(2-ethylhexyl) phthalate (DEHP) | 30 | Neutral to Alkaline | - | ntua.gr |

Bacterial Consortium vs. Single Isolate Degradation Capabilities

The degradation of complex organic pollutants like this compound can be more effectively achieved by a community of microorganisms (a consortium) rather than a single microbial strain. nih.gov This is because different strains within a consortium may have complementary metabolic pathways, allowing for the complete breakdown of the pollutant and its intermediate metabolites. nih.gov

Several studies have highlighted the advantages of bacterial consortia in degrading phthalates. A co-culture of Gordonia sp. strain JDC-2 and Arthrobacter sp. strain JDC-32 demonstrated the complete degradation of di-n-octyl phthalate (DOP). Gordonia sp. JDC-2 was able to degrade DOP to phthalic acid (PA), which then accumulated, while Arthrobacter sp. JDC-32 could degrade PA but not DOP. researchgate.net This syntrophic relationship allows for the complete mineralization of the parent compound. Similarly, the co-culture of two bacterial strains, SLG-4 and SLG-6, significantly improved the degradation efficiency of DOP, achieving over 91% removal. nih.gov

In contrast, single isolates may have limitations. While some single bacterial species can degrade phthalates with shorter alkyl chains, they may struggle with those having longer side chains. researchgate.net However, some single strains, like Gordonia sp., have shown the ability to degrade a range of phthalates, including DnOP. nih.gov The effectiveness of a single strain often depends on its specific enzymatic machinery.

The use of microbial consortia is considered a promising approach for the bioremediation of phthalate-contaminated sites due to their enhanced substrate tolerance and broader degradative capabilities. nih.govplos.org

Abiotic Degradation Mechanisms and Environmental Persistence Studies

While biodegradation is a primary route for the breakdown of this compound in the environment, abiotic processes also play a role, albeit generally a slower one. The main abiotic degradation mechanisms for phthalates are hydrolysis and photolysis. researchgate.net

Hydrolysis, the chemical breakdown of a compound due to reaction with water, can contribute to the degradation of phthalates. researchgate.net This process is influenced by pH and temperature, with increased propensity for hydrolysis observed at greater depths in landfills where temperatures can be higher. researchgate.net However, under many environmental conditions, abiotic hydrolysis is a slow process for phthalate esters.

Photolysis, or degradation by sunlight, is another potential abiotic pathway, particularly in the atmosphere and surface waters. researchgate.netcdc.gov Phthalates are susceptible to rapid photooxidation by hydroxyl radicals in the atmosphere. researchgate.net In surface waters, breakdown by sunlight can also occur. cdc.gov However, for many phthalates, including the related di(2-ethylhexyl) phthalate (DEHP), photodegradation under natural conditions is extremely slow. iwaponline.com

Environmental Distribution and Occurrence of this compound

This compound, as a metabolite of the widely used plasticizer di-n-octyl phthalate (DnOP), can be found in various environmental compartments. Phthalate esters are ubiquitous environmental contaminants due to their extensive use in a wide array of consumer and industrial products. frontiersin.orgsrce.hr They can leach from these products and enter the environment through various pathways, including industrial effluents, wastewater treatment plant discharges, and landfill leachate. frontiersin.orgacs.org

Phthalates have been detected in diverse environmental matrices, including:

Water: Surface water, freshwater, and drinking water can be contaminated with phthalates. iwaponline.com Concentrations can range from trace levels (µg/L) to higher concentrations (mg/L) depending on the proximity to pollution sources. frontiersin.org

Sediment: Due to their hydrophobic nature, phthalates tend to adsorb to particulate matter and accumulate in sediments. canada.caacs.org River sediments are often analyzed as indicators of phthalate contamination. iwaponline.com

Soil: Phthalates can contaminate soil through atmospheric deposition, sludge application, and irrigation with contaminated water. acs.org

Air: Phthalates can be released into the atmosphere and are found in both indoor and outdoor air. acs.org

Biota: These compounds can be taken up by organisms, and bioaccumulation has been observed in aquatic life such as algae, fish, and snails. cdc.govcanada.ca

A significant challenge in accurately determining the environmental concentrations of specific phthalates like di-n-octyl phthalate, and by extension its metabolite this compound, is the potential for sample contamination during collection and analysis, as phthalates are common in laboratory equipment. canada.casrce.hr Furthermore, inconsistent terminology in the literature, where "dioctyl phthalate" has been used to refer to both DnOP and the more widely used di(2-ethylhexyl) phthalate (DEHP), may have led to overestimations of DnOP's occurrence. canada.cacpsc.gov

Interactive Table: Occurrence of Phthalates in Various Environmental Matrices.

| Environmental Matrix | General Findings on Phthalate Occurrence | References |

|---|---|---|

| Water (Surface, Fresh, Drinking) | Detected in various water bodies, with concentrations varying based on pollution sources. | frontiersin.orgiwaponline.com |

| Sediment | Phthalates accumulate in sediments due to their hydrophobicity. | canada.caiwaponline.com |

| Soil | Contamination can occur through various pathways, including atmospheric deposition and sludge application. | acs.org |

| Air | Present in both indoor and outdoor air. | acs.org |

Toxicological Research: Biochemical and Molecular Mechanisms of Action

Endocrine Disruption Research

Phthalates are known to belong to the group of endocrine disruptors (EDs), which can affect the body's hormonal balance and alter the function and development of hormone-dependent systems nih.gov. The endocrine-disrupting activity of octyl hydrogen phthalate (B1215562) and its parent compounds, such as di-n-octyl phthalate (DNOP), has been a subject of scientific inquiry.

The interaction of phthalates with nuclear receptors is a primary mechanism of endocrine disruption. Research has investigated the binding affinity of octyl phthalate compounds to estrogen receptors (ERs), which exist in two main isoforms, ERα and ERβ spandidos-publications.com.

Estrogen Receptor (ER): In vitro estrogen receptor (ER) binding assays have demonstrated that di-n-octyl phthalate (DOP) exhibits a weak relative binding affinity (RBA) of 0.02% compared to the natural ligand 17β-estradiol (E2) koreascience.krresearchgate.net. Further computational and experimental studies on butyl octyl phthalate (BOP), a structurally related compound, have shown that it can bind to the ligand-binding domain (LBD) of estrogen receptor α (ERα) spandidos-publications.comresearchgate.net. Molecular docking analyses indicated that BOP, along with other phthalates, shares several binding amino acids within the ERα-LBD with the natural ligand E2, including Leu346, Glu353, Phe404, and Leu525 spandidos-publications.com. Subsequent in vitro transcription factor activation assays confirmed that this binding leads to a time-dependent activation of the estrogen receptor spandidos-publications.comresearchgate.net.

Peroxisome Proliferator-Activated Receptors (PPARs): Beyond estrogen receptors, phthalates and their metabolites are known to interact with other nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) novapublishers.comresearchgate.net. Phthalate monoesters, which have a structural similarity to fatty acids, are thought to bind to the ligand-binding domain of PPARs, potentially influencing processes such as steroidogenesis and cholesterol metabolism nih.gov. This interaction can lead to the activation of these receptors, which are key regulators of carbohydrate, protein, and oxidative stress metabolism novapublishers.comresearchgate.net.

Table 1: Receptor Binding and Activation by Octyl Phthalate Compounds

| Compound | Receptor | Assay Type | Key Finding | Source |

|---|---|---|---|---|

| Di-n-octyl phthalate (DOP) | Estrogen Receptor (ER) | In vitro ER binding assay | Weak relative binding affinity (RBA) of 0.02% compared to 17β-estradiol. | koreascience.krresearchgate.net |

| Butyl octyl phthalate (BOP) | Estrogen Receptor α (ERα) | Molecular docking (in silico) | Binds to the ligand-binding domain of ERα. | spandidos-publications.com |

| Butyl octyl phthalate (BOP) | Estrogen Receptor α (ERα) | ER transcription factor activation assay (in vitro) | Induces time-dependent activation of ERα. | spandidos-publications.comresearchgate.net |

| Phthalate Monoesters | Peroxisome Proliferator-Activated Receptors (PPARs) | General finding | Bind to PPARs, potentially activating them and altering metabolic pathways. | novapublishers.comresearchgate.netnih.gov |

The receptor binding activities of octyl hydrogen phthalate and related compounds translate into measurable estrogenic and anti-androgenic effects in various experimental models.

Estrogenic Effects: Studies on the estrogenic activity of di-n-octyl phthalate (DNOP) have yielded mixed results. In an in vivo study using estrogen-responsive transgenic medaka eleutheroembryos, DNOP showed no estrogenic or anti-estrogenic activity mdpi.com. Similarly, the metabolite mono-n-octyl phthalate was found to be inactive in an in vitro recombinant yeast screen and in a mitogenic assay using estrogen-responsive human breast cancer cells nih.govnih.gov. However, some in vitro evidence suggests weak estrogenic potential at high concentrations koreascience.kr. Despite showing weak binding affinity for the estrogen receptor, di-n-octyl phthalate did not induce an increase in uterus weight in an in vivo uterotrophic assay in immature rats, suggesting that it may be readily metabolized into inactive forms in vivo koreascience.kr.

Anti-Androgenic Effects: A significant mechanism of phthalate-induced toxicity is their anti-androgenic activity, which involves the disruption of testosterone (B1683101) synthesis mdpi.comnih.gov. Research has demonstrated that mono-n-octyl phthalate, the metabolite of di-n-octyl phthalate, is a potent inhibitor of testosterone production. In an in vitro study using MA-10 Leydig cells, mono-n-octyl phthalate was shown to inhibit luteinizing hormone (LH)-stimulated testosterone production with a potency similar to that of other known anti-androgenic phthalate monoesters like mono-n-butyl phthalate (MBP) and mono(2-ethylhexyl) phthalate (MEHP) nih.gov. This inhibition of steroidogenesis is considered a more significant factor in the in vivo effects of phthalates on male reproductive development than differences in tissue dosage nih.gov.

Table 2: Summary of Estrogenic and Anti-Androgenic Effects

| Compound | Model System | Assay Type | Observed Effect | Source |

|---|---|---|---|---|

| Di-n-octyl phthalate (DNOP) | Transgenic Medaka (in vivo) | Estrogen-responsive gene expression | No estrogenic or anti-estrogenic activity observed. | mdpi.com |

| Mono-n-octyl phthalate | Recombinant Yeast (in vitro) | Estrogen screen | Inactive. | nih.govnih.gov |

| Di-n-octyl phthalate (DOP) | Immature Rats (in vivo) | Uterotrophic assay | Did not increase uterus weight. | koreascience.kr |

| Mono-n-octyl phthalate | MA-10 Leydig Cells (in vitro) | Testosterone production assay | Potent inhibitor of LH-stimulated testosterone production. | nih.gov |

Oxidative Stress Induction and Antioxidant System Perturbation

Another critical mechanism of phthalate toxicity is the induction of oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to neutralize them nih.govresearchgate.net. This imbalance can lead to cellular damage and is thought to be involved in the adverse effects of phthalates novapublishers.comresearchgate.netnih.gov.

Exposure to phthalates has been shown to increase the production of ROS. In vivo studies have provided direct evidence that phthalates can rapidly increase the formation of free radicals in the liver, even before the induction of peroxisomal oxidases, which was once thought to be the primary source nih.govresearchgate.net. The generation of ROS and other reactive nitrogen species (RNS) is a common consequence of exposure to environmental pollutants mdpi.com. Studies have linked urinary metabolites of phthalates, including mono-n-octyl phthalate (MnOP), with increased levels of biomarkers for the oxidation of nucleic acids, indicating that phthalate exposure contributes to oxidative damage in the body nih.govresearchgate.netillinois.edu. This increased production of free radicals can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA mdpi.com.

The cellular antioxidant defense system relies on a series of enzymes to neutralize ROS. The primary enzymes in this system include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) mdpi.com.

Superoxide Dismutase (SOD): This enzyme catalyzes the conversion of the superoxide radical (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen mdpi.comnih.gov.

Catalase (CAT) and Glutathione Peroxidase (GPx): These enzymes are responsible for detoxifying hydrogen peroxide. CAT converts H₂O₂ into water and oxygen, while GPx reduces H₂O₂ and organic hydroperoxides to water and alcohols, respectively mdpi.comnih.gov.

Phthalate exposure can interfere with the activity of these crucial antioxidant enzymes novapublishers.comresearchgate.netresearchgate.net. Long-term exposure to phthalates has been shown to suppress the activities of these enzymes, leading to an impaired redox balance within the cell novapublishers.commdpi.com. Studies on various phthalates have demonstrated that exposure can disrupt the levels and functions of SOD, CAT, and GPx, though the specific effects can be complex and sometimes contradictory depending on the specific compound and experimental conditions researchgate.netmdpi.com. This disruption compromises the cell's ability to manage ROS, leading to increased oxidative stress.

There is a growing body of evidence supporting the role of oxidative stress as a key intermediate mechanism in phthalate-induced toxicity nih.govresearchgate.net. The overproduction of ROS and the simultaneous disruption of the antioxidant defense system create a state of persistent oxidative stress mdpi.com. This state is believed to be a significant contributor to the adverse health effects associated with phthalate exposure, including reproductive and developmental toxicity nih.govresearchgate.net. Oxidative stress can damage reproductive organs and reduce fertility by affecting processes like spermatogenesis nih.gov. The damage caused by ROS to cellular macromolecules is a plausible link between phthalate exposure and the observed toxicological outcomes illinois.edumdpi.com.

Organ-Specific Toxicity Mechanisms

The toxicological profile of this compound, the primary monoester metabolite of di-n-octyl phthalate (DnOP), is characterized by its impact on several key organ systems. industrialchemicals.gov.auiarc.fr Research into its biochemical and molecular mechanisms of action reveals specific pathways through which it incites pathophysiology, particularly in the liver, kidneys, and reproductive system. The following sections detail the organ-specific toxicity mechanisms attributed to this compound.

Hepatic Pathophysiology and Metabolic Alterations

The liver is a primary target for the toxic effects of phthalate esters, with this compound (also known as mono-n-octyl phthalate or MNOP) implicated in significant metabolic disturbances. cpsc.gov In vivo studies have demonstrated that dietary administration of mono-octyl phthalate can lead to liver enlargement and changes in the composition of serum lipids. industrialchemicals.gov.au

The primary mechanism appears to be the disruption of lipid metabolism. Unlike some other phthalate metabolites, such as mono-(2-ethylhexyl) phthalate (MEHP), this compound shows little to no induction of peroxisomal enzymes in cultured rat hepatocytes. surrey.ac.uk However, it does induce a marked accumulation of lipids within these cells after 24 hours of treatment. surrey.ac.uk This suggests a mechanism distinct from peroxisome proliferation, pointing towards direct interference with fatty acid metabolism or transport. This accumulation of lipids, such as triglycerides, can contribute to hepatic steatosis (fatty liver) and subsequent liver damage. mdpi.comresearchgate.net Phthalate-induced hepatic toxicity is often associated with oxidative stress, where an imbalance in the cellular redox state leads to the generation of reactive oxygen species (ROS), lipid peroxidation, and inflammation, further contributing to liver pathology. mdpi.comresearchgate.net

| Endpoint | Observed Effect | Mechanism/Comment |

|---|---|---|

| Liver Weight | Induces enlargement (hepatomegaly) | Associated with cellular hypertrophy and hyperplasia. industrialchemicals.gov.au |

| Lipid Metabolism | Causes lipid accumulation in hepatocytes | Observed in vitro; contributes to steatosis. surrey.ac.uk |

| Serum Lipids | Alters composition | Indicates systemic metabolic disruption. industrialchemicals.gov.au |

| Peroxisome Proliferation | Little to no induction observed | Mechanism differs from that of other phthalates like MEHP. surrey.ac.uk |

Renal Toxicity Research

While extensive research has focused on the hepatic and reproductive effects of phthalates, evidence also points to the kidney as a target organ. nih.govnih.gov Phthalate exposure can result in both morphological and functional changes in renal tissues. nih.gov The mechanisms underlying phthalate-induced nephrotoxicity are multifaceted and include the induction of oxidative stress, inflammation, and apoptosis. nih.govresearchgate.net

For this compound specifically, a longitudinal cohort study of children with chronic kidney disease provided direct evidence of its potential for renal harm. The study found that urinary concentrations of di-n-octyl phthalate metabolites were positively and significantly associated with increased levels of biomarkers for kidney tubular injury and oxidative stress. plos.org This indicates that exposure to the parent compound, and by extension its metabolite this compound, may contribute to the progression of kidney damage. The induction of oxidative stress is a key pathway, potentially leading to damage of renal cells and compromising kidney function over time. plos.org

| Biomarker | Function/Indication | Association |

|---|---|---|

| Neutrophil gelatinase-associated lipocalin (NGAL) | Marker of kidney tubular injury | Positive (β = 0.13) |

| 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) | Marker of oxidative DNA damage | Positive association noted |

| F2-isoprostanes | Marker of lipid peroxidation/oxidative stress | Positive association noted |

Testicular and Reproductive System Dysfunction Mechanisms

The male reproductive system is particularly sensitive to the effects of certain phthalates, including this compound. The monoester metabolites of phthalates are considered the active toxicants responsible for testicular injury. researchgate.net The overarching mechanism involves the disruption of androgen-dependent processes, leading to a condition sometimes referred to as "phthalate syndrome" or "testicular dysgenesis syndrome" (TDS) in animal models, which is characterized by a suite of reproductive malformations and dysfunctions. nih.govceon.rs

The Sertoli cell is a primary cellular target for phthalate-induced testicular damage. researchgate.netnih.gov These cells form the blood-testis barrier and provide essential structural and nutritional support for developing germ cells. Phthalate metabolites can disrupt the intricate cytoskeletal structure of Sertoli cells. researchgate.net This disruption impairs the ability of Sertoli cells to properly anchor developing spermatids and spermatocytes, leading to their premature sloughing or detachment from the seminiferous epithelium. researchgate.net The result is an efflux of immature germ cells into the tubular lumen, which can leave behind tubules containing only Sertoli cells, a condition known as Sertoli cell-only (SCO) tubules. researchgate.net This loss of germ cells is a direct cause of reduced sperm production.

Phthalates are well-documented anti-androgenic agents that interfere with the production of testosterone by Leydig cells in the testes. nih.govresearchgate.net This disruption is a critical mechanism of their reproductive toxicity, as fetal testosterone production is essential for the normal development of the male reproductive tract. nih.gov Reduced testosterone synthesis during critical developmental windows can lead to malformations such as hypospadias and cryptorchidism. ceon.rs In adults, suppressed testosterone levels can impair spermatogenesis and libido. researchgate.netcabidigitallibrary.org

The impact on sperm quality is a direct consequence of both Sertoli and Leydig cell dysfunction. Studies have linked exposure to phthalate mixtures with decreased sperm concentration and motility. researchgate.netnih.gov However, human epidemiological studies have sometimes yielded inconsistent results. For instance, one study of fertile US men found no statistically significant association between urinary concentrations of mono-n-octyl phthalate and semen parameters after adjusting for confounding variables. nih.gov In contrast, other studies have found that mixtures of phthalate metabolites are inversely associated with serum testosterone levels. nih.govnih.gov This highlights the complexity of assessing phthalate effects in human populations, where exposures are typically to low-dose mixtures.

Developmental Toxicology: Cellular and Molecular Endpoints

Exposure to this compound and other anti-androgenic phthalates during critical periods of development, such as gestation and lactation, is of significant concern. nih.govnih.gov The developing male fetus is uniquely vulnerable to the anti-androgenic effects of these compounds. The primary molecular endpoint is the downregulation of genes involved in cholesterol transport and steroidogenesis within fetal Leydig cells, leading to a significant reduction in testosterone production. nih.gov

This suppression of fetal testosterone is the root cause of the developmental abnormalities classified as testicular dysgenesis syndrome. nih.govceon.rs Beyond the reproductive system, phthalate exposure during development may also interfere with other processes. Research suggests potential mechanisms of neurodevelopmental toxicity, including interference with neuronal proliferation, migration, and synaptogenesis, possibly mediated by oxidative stress and endocrine disruption. nih.gov The developing central nervous system is highly sensitive to environmental stressors, and phthalate exposure during the prenatal and early postnatal periods may perturb these critical neurodevelopmental processes. nih.gov

Genotoxicity and Carcinogenicity Research

Research into the genotoxic and carcinogenic potential of this compound, the monoester metabolite of di-n-octyl phthalate (DnOP), is limited. Most available studies focus on the parent compound, DnOP, or other phthalates.

DNA Damage Assessment and Biomarker Analysis (e.g., 8-oxo-dGuo)

Phthalates as a class have been investigated for their potential to cause genotoxicity through the generation of reactive oxygen species (ROS), which can lead to oxidative DNA damage nih.gov. One of the predominant forms of free radical-induced oxidative lesions in DNA is 8-hydroxy-2'-deoxyguanosine (8-OHdG or 8-oxo-dGuo), which is widely used as a biomarker for oxidative stress and carcinogenesis nih.gov. Studies on other phthalate metabolites have shown a correlation between exposure and levels of sperm DNA damage belmagumusel.com. For instance, mono-(2-ethylhexyl) phthalate (MEHP) has been shown to induce oxidative DNA damage in human placental cells in vitro nih.gov. However, a study on the effects of MEHP on a European sea bass embryonic cell line did not find an increase in primary DNA damage in the Comet assay, suggesting it does not have a clastogenic effect in that specific cell line iss.it.

While there is evidence of DNA damage for some phthalates, there is a lack of data specifically linking this compound to DNA damage and the subsequent use of 8-oxo-dGuo as a biomarker for its effects.

Tumor Promotional Activity and Associated Mechanisms

Research specifically investigating the tumor promotional activity of this compound is scarce. However, studies on its parent compound, di-n-octyl phthalate (DnOP), have provided some insights. In a study using partially hepatectomized male Sprague-Dawley rats initiated with diethylnitrosamine (DENA), subsequent promotion with 1% DnOP in their feed for 10 weeks led to a significant increase in the number and area of hepatic gamma-glutamyl transpeptidase (GGT)-positive foci, which are pre-neoplastic lesions industrialchemicals.gov.aucpsc.gov. This suggests a potential tumor-promoting role for DnOP in the liver industrialchemicals.gov.aucpsc.gov. The mechanism for this appears to be non-peroxisome proliferative industrialchemicals.gov.au.

Comparative Toxicological Investigations of this compound with other Phthalates

Comparative studies help to understand the relative toxicity of this compound (mono-n-octyl phthalate, MNOP) in the context of other phthalates.

One study compared the hepatic effects of orally administered di-n-octyl phthalate (DNOP), mono-n-octyl phthalate (MNOP), di-(2-ethylhexyl) phthalate (DEHP), and the drug clofibrate (B1669205) in male Sprague-Dawley rats for 14 days. While all compounds resulted in liver enlargement, significant differences were observed in their mechanisms. DEHP and clofibrate markedly stimulated the activities of peroxisomal marker enzymes and increased microsomal cytochrome P-450 content. In contrast, DNOP and its metabolite MNOP produced only marginal effects on these peroxisomal enzymes. This research demonstrates that the straight-chain phthalate, MNOP, is substantially less active in inducing peroxisome proliferation in the liver compared to the branched-chain phthalate, DEHP.

Another comparative study investigated the inhibitory effects of various phthalate esters (PAEs) and their monoester metabolites on human carboxylesterases (CESs), which are important hydrolytic enzymes. The results showed that while most parent PAEs significantly inhibited CES1 and CES2, the phthalate monoesters, including by inference mono-n-octyl phthalate, did not show significant inhibition nih.gov. This suggests a difference in the toxicological action between the parent compounds and their primary metabolites.

The following table summarizes the comparative hepatic effects of MNOP and other compounds from the aforementioned study.

| Compound | Liver Enlargement | Peroxisome Proliferation | Stimulation of Peroxisomal Marker Enzymes |

| Mono-n-octyl phthalate (MNOP) | Yes | No | Marginal |

| Di-n-octyl phthalate (DNOP) | Yes | No | Marginal |

| Di-(2-ethylhexyl) phthalate (DEHP) | Yes | Yes | Marked |

| Clofibrate | Yes | Yes | Marked |

Biological Activities Beyond Plasticization

Beyond its role as a metabolite of a plasticizer, research has explored other potential biological activities of this compound and related compounds.

Phytotoxicological Effects on Plant Growth and Germination

Specific research on the phytotoxicological effects of this compound is limited. However, studies on its parent compound, dioctyl phthalate, have been conducted. Dioctyl phthalate was identified as a component of tobacco root exudates. At high concentrations (greater than 0.5 mmol L⁻¹), it caused significant inhibition of tobacco seed germination and seedling growth through an autotoxic effect researchgate.net. This suggests that octyl phthalates released into the soil environment could potentially impact plant development. General studies on other phthalates have also noted their potential for hepatotoxic, mutagenic, and carcinogenic effects, and their ability to be absorbed by plants from the soil, thus entering the food chain researchgate.net. However, more direct research is needed to determine the specific phytotoxicity of this compound.

Antimicrobial Properties and Inhibitory Potential (e.g., Mycobacterium tuberculosis)

There is a lack of direct evidence for the antimicrobial properties of this compound, particularly against Mycobacterium tuberculosis. However, research on other phthalate esters has indicated some antimicrobial potential. For example, diisooctyl phthalate, isolated from an actinomycete, demonstrated promising broad-spectrum antibacterial activity ekb.egresearchgate.net. Another study found that the essential oil of Leea indica flowers, which contains a high percentage of various phthalates (though not this compound), showed moderate antibacterial and antifungal activity niscpr.res.in.

While these studies suggest that some phthalates possess antimicrobial properties, it is not possible to extrapolate these findings directly to this compound. Further research is required to determine if this compound has any significant inhibitory potential against Mycobacterium tuberculosis or other microbes.

In Silico Approaches for Mechanism Elucidation

In silico approaches, which involve computer-based simulations and modeling, are pivotal in modern toxicology for predicting the potential interactions of chemical compounds with biological systems. ekb.egijraset.com These computational methods allow for rapid screening and provide insights into the molecular mechanisms that might underlie a compound's biological activity, thereby reducing reliance on traditional animal testing. ijraset.com For substances like this compound, computational toxicology helps to forecast binding affinities to various protein targets, identify key molecular interactions, and elucidate potential pathways of toxicity. ekb.egijraset.com

Molecular Docking and Protein Binding Predictions

Molecular docking is a prominent in silico technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand how environmental contaminants like phthalates may interact with biological receptors. bu.edunih.gov Studies have applied molecular docking to investigate the binding of phthalate monoesters, such as this compound (also known as mono-n-octyl phthalate), to various protein targets, particularly nuclear receptors and metabolic enzymes. bu.eduiarc.frnih.govnih.gov

Research has shown that phthalate monoesters can fit into the ligand-binding domains of receptors that regulate critical biological processes. bu.edunih.gov For instance, computational screening of phthalate monoesters against the peroxisome proliferator-activated receptor gamma (PPARγ) revealed that these compounds are predicted to bind within the receptor's pocket. bu.edu The binding is typically stabilized by hydrogen bonds between the phthalate's carboxyl group and key amino acid residues in the receptor's activation function-2 (AF-2) domain, such as H323, alongside hydrophobic interactions. bu.edu This type of interaction is crucial as it can stabilize the receptor in an active conformation. bu.edu

Similarly, in silico analyses have been used to evaluate the interactions between various phthalates and other nuclear receptors, including the estrogen receptor alpha (ERα), the progesterone (B1679170) receptor (PR), and the human pregnane (B1235032) X receptor (hPXR), a key sensor for xenobiotics. nih.govspandidos-publications.comnih.gov These studies indicate that phthalate metabolites can establish stable interactions with crucial amino acids within the ligand-binding domains of these receptors. nih.gov

A molecular docking study specifically identified that mono-octyl phthalate was able to inhibit the enzyme sulfotransferase 1B1 (SULT1B1). nih.gov Sulfotransferases are critical enzymes involved in the detoxification and metabolism of numerous compounds, and their inhibition can have significant biological consequences. nih.gov

The table below summarizes findings from molecular docking studies on monoester phthalates, including specific predictions for this compound.

| Compound Class/Specific Compound | Protein Target | Predicted Interaction Type | Key Interacting Residues (Examples) | Potential Implication |

|---|---|---|---|---|

| Phthalate Monoesters | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Hydrogen Bonding, Hydrophobic Interactions | H323, R288 | Receptor Activation |

| This compound (Mono-octyl phthalate) | Sulfotransferase 1B1 (SULT1B1) | Inhibition (Binding Interaction) | Not specified in source | Alteration of Metabolism |

| Phthalate Monoesters | Human Pregnane X Receptor (hPXR) | Binding to Ligand Binding Domain | Not specified in source | Xenosensor Activation |

| Phthalate Esters (General) | Estrogen Receptor Alpha (ERα) | Hydrogen Bonding, Hydrophobic Interactions | Leu346, Glu353, Phe404, Leu525 | Endocrine Disruption |

Analytical Methodologies and Biomonitoring Strategies

Advanced Chromatographic and Spectrometric Techniques for Quantitative Analysis

The accurate detection and quantification of octyl hydrogen phthalate (B1215562) and its parent compound rely on sophisticated analytical techniques that combine chromatographic separation with spectrometric detection. These methods offer the high sensitivity and selectivity needed to measure trace levels of these compounds in complex samples.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of phthalates, including the parent compound di-n-octyl phthalate, in environmental samples and consumer products. gcms.czbezpecnostpotravin.cz This method combines the powerful separation capabilities of gas chromatography with the definitive identification and quantification provided by mass spectrometry. restek.com Samples are typically extracted using solvents, and the extract is then injected into the GC system. cornerstoneanalytical.com In the GC, compounds are separated based on their volatility and interaction with a stationary phase within a capillary column. gcms.czoregonstate.edu As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. researchgate.net

For phthalate analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and reduce interference from the sample matrix. oregonstate.edupeakscientific.com The structural similarity among many phthalates can make identification challenging, as they often share a common base peak ion at m/z 149; therefore, good chromatographic resolution is critical. gcms.cz A variety of GC columns can be used, with selection depending on the specific phthalates being targeted and the complexity of the sample matrix. gcms.czrestek.com

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC 5977B MS) | oregonstate.edu |

| Column | DB-5MS, Rtx-440, or Rxi-XLB (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | gcms.czoregonstate.edu |

| Carrier Gas | Helium or Hydrogen | peakscientific.com |

| Injection Mode | Splitless or Pulsed Split | oregonstate.edu |

| Oven Program | Temperature-programmed ramp (e.g., initial 60°C, ramp to 320°C) | oregonstate.edu |

| Ionization Mode | Electron Ionization (EI) | restek.com |

| Detection Mode | Scan and/or Selected Ion Monitoring (SIM) | oregonstate.edu |

| Quantification Ion (for DNOP) | m/z 149 | researchgate.net |

For the analysis of phthalate metabolites like octyl hydrogen phthalate in biological samples such as urine and serum, liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred method. nih.govmdpi.com This is because metabolites are more polar than their parent diesters and are often not volatile enough for GC analysis without a derivatization step. mdpi.com LC-MS/MS offers high sensitivity and specificity, allowing for the direct measurement of these compounds in complex biological matrices with minimal sample preparation. mdpi.coms4science.at

The technique involves separating the analytes using liquid chromatography, often with a C18 column, followed by detection using a mass spectrometer. sciex.com Electrospray ionization (ESI) is a common interface used to generate ions from the LC eluent. mdpi.comsciex.com In tandem mass spectrometry, a specific precursor ion for the target metabolite is selected, fragmented, and a resulting product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise. s4science.atsciex.com

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Instrument | Liquid Chromatograph with Tandem Mass Spectrometer (e.g., SCIEX QTRAP 5500, QSight 220) | s4science.atsciex.com |

| Column | Reversed-phase C18 (e.g., Phenomenex Kinetex C18, Brownlee C18) | s4science.atsciex.com |

| Mobile Phase | Gradient of water and methanol (B129727) or acetonitrile (B52724) with additives like ammonium (B1175870) acetate | sciex.com |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for metabolites | sciex.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | s4science.atsciex.com |

| Precursor Ion (MnOP) | Compound-specific m/z value | nih.gov |

| Product Ion (MnOP) | Compound-specific m/z value | nih.gov |

The term "hyphenated technique" refers to the powerful combination of a separation method with a spectroscopic detection method. chromatographytoday.comnih.govchemijournal.com This online coupling allows for the components of a complex mixture to be separated and then immediately identified and quantified. chemijournal.com Both GC-MS and LC-MS are prime examples of hyphenated techniques, marrying the separation power of chromatography with the analytical prowess of mass spectrometry. researchgate.netnih.gov

Further advancements in this area include tandem mass spectrometry (MS-MS), which can be coupled with either GC or LC. nih.gov LC-MS-MS, for instance, provides an additional layer of specificity by selecting a specific ion from the initial mass analysis and fragmenting it to produce a secondary spectrum, which is highly characteristic of the compound. nih.gov Other hyphenated systems involve integrating sample preparation steps directly online with the analytical system, such as Solid-Phase Extraction-Liquid Chromatography-Mass Spectrometry (SPE-LC-MS). chromatographytoday.com These integrated systems reduce sample handling, minimize contamination risk, and improve throughput and reproducibility. chromatographytoday.com

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is a critical step in the analysis of this compound, as it serves to isolate the target analyte from interfering matrix components and concentrate it to detectable levels. mdpi.com The choice of extraction method depends heavily on the nature of the sample matrix (e.g., water, plastic, urine).

Solid-phase extraction (SPE) is a widely used technique for the cleanup and preconcentration of phthalates from liquid samples, including water and beverages. mdpi.commdpi.comnih.gov The technique relies on the partitioning of analytes between a liquid sample and a solid sorbent material packed in a cartridge or disk. mdpi.com For phthalates, reversed-phase sorbents like C18 are commonly employed. mdpi.comnih.gov

The SPE process involves several key steps:

Conditioning: The sorbent is prepared by passing solvents through it to activate the stationary phase.

Loading: The sample is passed through the cartridge, and the analytes of interest are retained on the sorbent.

Washing: Interfering compounds are removed by washing the cartridge with a solvent that does not elute the target analytes.

Elution: The retained analytes are recovered from the sorbent using a small volume of a strong organic solvent.

Optimization of SPE parameters such as sorbent type, sample pH, flow rate, and elution solvent is crucial to achieve high recovery and reproducibility. nih.gov Automated SPE systems can improve efficiency, reduce solvent consumption, and enhance precision compared to manual methods. thermofisher.com

| Phthalate | Sorbent Type | Spiking Level | Recovery (%) | Reference |

|---|---|---|---|---|

| Di-n-octyl phthalate (DNOP) | C18 | 30 ng/mL | 96.86 | nih.gov |

| Di-n-octyl phthalate (DNOP) | C18 | 60 ng/mL | 94.75 | nih.gov |

| Di-n-octyl phthalate (DNOP) | C18 | 90 ng/mL | 94.53 | nih.gov |

| Various Phthalates | Resin-based COF | Not Specified | 97.99 - 100.56 | mdpi.com |

Ultrasonic Solvent Extraction is an effective method for extracting phthalates from solid and semi-solid matrices like plastics, sediments, and food. acgpubs.orgnih.gov This technique uses high-frequency sound waves to create cavitation bubbles in a solvent. The collapse of these bubbles generates intense localized energy, which enhances solvent penetration into the sample matrix and accelerates the extraction of target analytes. acgpubs.org Compared to traditional methods like Soxhlet extraction, ultrasonic extraction is significantly faster, requires less solvent, and is simpler to perform. acgpubs.org The choice of solvent (e.g., hexane, toluene, acetone (B3395972) mixtures) is a critical parameter that must be optimized for the specific matrix and analyte. acgpubs.orgnih.gov

Solid-Phase Microextraction (SPME) is a solvent-free, equilibrium-based sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govnih.gov A fused-silica fiber coated with a polymeric stationary phase is exposed to the sample, either by direct immersion or by exposure to the headspace above the sample. nih.gov Phthalates partition from the sample matrix onto the fiber coating. After a set extraction time, the fiber is withdrawn and transferred to the injector of a GC, where the analytes are thermally desorbed for analysis. nih.gov The efficiency of SPME depends on factors such as the type and thickness of the fiber coating, extraction time and temperature, and sample agitation. nih.gov Various fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS) and divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), have been successfully used for phthalate analysis. nih.gov

Addressing Contamination Challenges in Phthalate Analysis

The accurate trace analysis of phthalates, including this compound, is notoriously difficult due to the pervasive background contamination from various laboratory sources. researchgate.netresearchgate.netnih.gov Phthalates are present in a vast array of common laboratory materials, leading to a high risk of sample contamination during collection, preparation, and analysis, which can result in false positives or overestimated concentrations. researchgate.netcore.ac.uk

Sources of Contamination:

Laboratory Environment: Indoor air and dust are significant sources of phthalate contamination, particularly for compounds like di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP). researchgate.net These airborne particles can settle on surfaces and contaminate glassware and equipment.